molecular formula C17H9Cl2N3O B11652576 (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

(2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No.: B11652576
M. Wt: 342.2 g/mol
InChI Key: YYRCKGYNMUIIIR-XFFZJAGNSA-N
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Description

The compound (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic organic molecule. It features a dichlorophenyl group, a quinazolinone moiety, and a nitrile group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve:

    Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with amines.

    Introduction of the dichlorophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the quinazolinone core.

    Formation of the enenitrile moiety: This could be done through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

The compound could be a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Industry

In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
  • This compound analogs : Compounds with slight modifications in the quinazolinone or dichlorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H9Cl2N3O

Molecular Weight

342.2 g/mol

IUPAC Name

(Z)-3-(2,5-dichlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H9Cl2N3O/c18-12-5-6-14(19)10(8-12)7-11(9-20)16-21-15-4-2-1-3-13(15)17(23)22-16/h1-8H,(H,21,22,23)/b11-7-

InChI Key

YYRCKGYNMUIIIR-XFFZJAGNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=C(C=CC(=C3)Cl)Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(C=CC(=C3)Cl)Cl)C#N

Origin of Product

United States

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